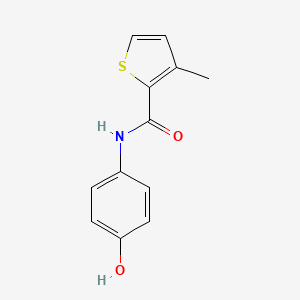

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide

Beschreibung

N-(4-Hydroxyphenyl)-3-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-hydroxyphenyl substituent and a methyl group at the 3-position of the thiophene ring. This analysis draws from diverse sources, including synthesis protocols, crystallographic studies, and applications in medicinal and agricultural chemistry .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUSEOHBIDMEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of N-4-aryl-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides 4a and 4b

To synthesize N-4-aryl-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides (4a and 4b), begin with a solution of 2-aminothiophene derivative 3a or 3b (5 mmol) in 20 mL of DMF and anhydrous K2CO3. Add chloroacetyl chloride (0.56 mL, 7 mmol) to this solution. Stir the reaction mixture for 6 hours. Pour the mixture into ice-cold water. Collect the resulting precipitate through filtration, dry it, and recrystallize by heating in a mixture of EtOH: DMF (4:1) to obtain the corresponding thienyl chloroacetamide derivatives 4a and 4b.

N-(4-Acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (4a): Dark gray crystals, 76% yield, melting point 298-300 °C. IR (ν/cm-1): 3296, 3234 (NH), 2225 (C≡N), 1708, 1664 (C=O). 1H NMR (δ/ppm): 2.01 (s, 3H, CH3), 2.45 (s, 3H, CH3), 4.53 (s, 2H, CH2), 7.50-7.55 (m, 4H, Ar-H), 9.92 (s, 1H, NH), 10.03 (s, 1H, NH), 12.39 (s, 1H, NH). 13C NMR (δ/ppm): 14.32 (CH3), 23.94 (CH3), 42.32 (CH2), 96.43, 113.69, 119.19 (2C), 121.00 (2C), 123.58, 133.72, 135.53, 137.76, 148.75, 160.04, 165.60, 168.07. Anal. calcd. for C17H15ClN4O3S (390.06): C, 52.24; H, 3.87; N, 14.34%. Found: C, 52.46; H, 3.94; N, 14.26%.

N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (4b): Brown crystals, 65% yield, melting point 262-264 °C. IR (ν/cm-1): 3277, 3242 (NH), 2227 (C≡N), 1704, 1640 (C=O). 1H NMR (δ/ppm): 2.46 (s, 3H, CH3), 4.53 (s, 2H, CH2), 7.39 (d, J = 8.50 Hz, 2H, Ar-H), 7.67 (d, J = 8.50 Hz, 2H, Ar-H), 10.22 (s, 1H, NH), 12.42 (s, 1H, NH). 13C NMR (δ/ppm): 14.41 (CH3), 42.35 (CH2), 96.43, 113.78, 122.05 (2C), 123.06, 128.62 (2C), 137.63, 138.50, 149.12, 160.39, 160.51, 165.72. Anal. calcd. for C15H11Cl2N3O2S (366.23): C, 48.93; H, 3.01; N, 11.41%. Found: C, 48.76; H, 3.10; N, 11.31%.

General Procedure for the Synthesis of Sulfide Derivatives 6, 8, and 10

To synthesize sulfide derivatives 6, 8, and 10, suspend thienyl chloroacetamide derivative 4a or 4b (2 mmol) and 0.50 g of sodium acetate in 30 mL of ethanol. Add thioglycolic acid (5) (0.18 mL, 2 mmol), 2-mercaptobenzothiazole (7) (0.33 g, 2 mmol), and/or 5-(phenylamino)-1,3,4-thiadiazole-2-thiol (9) (0.42 g, 2 mmol). Heat the mixture under reflux for 3-4 hours, then pour it into ice-water. Filter the resulting precipitate.

N-(4-(5-(phenylamino)-1,3,4-thiadiazole-2-ylthio)phenyl)-5-(2-((5-(phenylamino)-1,3,4-thiadiazole-2-yl)thio)acetamido)thiophene-2-carboxamide (10b): Pale brown crystals, 46% yield, melting point 244-246 °C. IR (ν/cm-1): broad at 3449 (NH), 2220 (C≡N), 1696, 1635 (C=O). 1H NMR (δ/ppm): 2.46 (s, 3H, CH3), 4.35 (s, 2H, CH2), 6.98 (t, J = 7.50 Hz, 1H, Ar-H), 7.31 (t, J = 7.50 Hz, 2H, Ar-H), 7.38 (d, J = 9.00 Hz, 2H, Ar-H), 7.54 (d, J = 8.00 Hz, 2H, Ar-H), 7.66 (d, J = 9.00 Hz, 2H, Ar-H), 10.19 (s, 1H, NH), 10.40 (s, 1H, NH), 12.40 (s, 1H, NH). 13C NMR (δ/ppm): 14.35 (CH3), 36.82 (CH2), 96.10, 113.72, 117.44 (2C), 122.00 (2C), 122.13, 122.63, 127.55, 128.59 (2C), 129.17 (2C), 137.63, 138.59, 140.31, 149.19, 151.54, 160.40, 165.25, 166.97. Anal. calcd. for C23H17ClN6O2S3 (540.03): C, 51.06; H, 3.17; N, 15.53%. Found: C, 51.18; H, 3.11; N, 15.64%.

General Procedure for the Synthesis of N-(3-cyano-5-(4-substituted-phenylcarbamoyl)-4- methylthiophen-2-yl)-3-amino(methyl)thiophenes 12a,b and 14a-c

- Stir each thienyl chloroacetamide derivative 4a or 4b (5 mmol) for 10 minutes in a solution of sodium ethoxide (prepared by dissolving 0.23 g of sodium granules in 30 mL of absolute ethanol). Add the thiol derivatives (5 mmol).

Preparation of 3-N-Boc-amino-2-chloro-4-methylthiophene

- Charge a flask with nitrogen purge with (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester (1.00 g, 4.69 mmol) and 20 mL THF. Cool the solution to -78°C and slowly add (7.6 mL, 12.2 mmol) n-BuLi. Stir the reaction mixture for 45 min, then add (2.88 g, 12.2 mmol) hexachloroethane as a solid and allow the mixture to warm to room temperature over 10 h. Add 3 mL saturated ammonium chloride solution and separate the phases. Extract the aqueous phase three times with dichloromethane. Dry the combined organic phases over sodium sulfate and concentrate. Purify the crude product by chromatography to yield a colorless solid (590 mg, 51 %).

Preparation of 3-Amino-2-chloro-4-methylthiophene hydrochloride

- Charge a 250 mL-jacketed glass reactor equipped with a mechanical stirrer, thermocouple probe, and nitrogen purge at room temperature with (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester (20 g, 93.8 mmol) followed by n-butyl acetate (150 mL). Add Λ/-chlorosuccinimide (NCS) (12.8 g, 94.4 mmol, and a hydrochloric acid solution in 2-propanol (IPA) (5.5 N, 435 mg, 2.63 mmol, 2.81 mol%). After 3 h, add a solution of 2.5 N sodium hydroxide (45.8 g, 103 mmol, 1.1 eq) and sodium hydrogensulfite (560 mg, 5.4 mmoles, 0.06 eq) in water (10 mL). Discard the lower aqueous layer. Wash the organic phase with water (40 mL). Azeotrope the organic layer by distillation under reduced pressure. Charge the reactor with hydrogen chloride (15.9 g, 436 mmol, 4.6 eq) at 4 ± 4.

Preparation of N-(2-Chloro-4-methyl-3-thienvD-1 H-benzimidazol-2-amine

- Charge a 5-L jacketed glass reactor equipped with a mechanical stirrer, thermocouple probe, and nitrogen purge at room temperature with N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea (120.0 g, 0.403 moles) followed by THF (480 mL) and cool to 30C. Add a solution of 50% w/w sodium hydroxide (64.8 g, 0.810 moles) in water (120 mL) to this stirred suspension at 3 0C. All solids dissolve to give a brown solution. To this solution, add benzenesulfonyl chloride (69.8 g, 0.395 moles) at 3 0C. After 30 minutes, the desired product starts to precipitate. Collect the resulting solid and wash with a premixed solution of THF/water (12OmL THF/ 360 mL water) followed by water (540 mL). Dry the product under vacuum for 16 h to yield an off-white solid (99.6 g, 96% yield).

Preparation of N-(2-Chloro-4-methyl-3-thienvD-1 H-benzimidazol-2-amine hydrochloride

- Charge a 1 L round bottom flask with N-(2-Chloro-4-methyl-3-thienyl)-1 H-benzimidazol-2-amine (50 g, 0.190 mol) followed by 2-propanol (300 mL) and π-butyl acetate (200 mL) at 22 0C. Polish filter the resultant solution. Rinse the flask and filter with a 60:40 v/v solution of 2-propanol/π-butyl acetate (50 mL). Combine the filtrates and charge to a 1 L jacketed reactor. Treat the orange solution with HCI gas (11.1 g, 0.3 mol) at 24 0C. After 30 min, add π-butyl acetate (800 mL) and observe a precipitate. Perform simple vacuum distillation to reduce the volume. Cool the mixture to 22 0C and after 1.5 h, collect the solid, wash with π-butyl acetate (100 mL), and dry under vacuum for 16 h at 45 0C and 200 mbar to yield a tan solid (55.2 g, 97% yield).

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

One of the primary applications of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, modifications to the thiophene ring and the introduction of hydroxyl groups have been shown to enhance cytotoxicity against breast cancer cells, making this compound a candidate for further investigation in oncology .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit protein disulfide isomerase (PDI), which is implicated in cancer progression and other diseases. The presence of the hydroxyl group on the phenyl ring is crucial for this inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors .

Catalytic Applications

Catalytic Reactions

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can serve as a catalyst or a ligand in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as N-methyl amidation of carboxylic acids. Studies have demonstrated that this compound can enhance reaction yields significantly when used in catalytic processes .

Material Science

Polymeric Materials

In material science, derivatives of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide are being explored for their potential use in polymer synthesis. The thiophene moiety contributes to electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized analogs of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide on MCF-7 breast cancer cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further drug development .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, researchers utilized N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide as a ligand in palladium-catalyzed cross-coupling reactions. The compound significantly improved reaction rates and yields compared to traditional ligands, showcasing its effectiveness in organic synthesis .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

N-(4-Methoxyphenyl) Derivatives

- Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Key Features: Methoxy group at the phenyl ring, cyano and chloro substituents on the thiophene. Synthesis: Microwave-assisted reaction with aromatic amines, yielding 66% with a melting point of 156–158°C. The chloro substituent likely increases lipophilicity, impacting bioavailability .

N-(Nitrophenyl) Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Key Features: Nitro group at the ortho position of the phenyl ring. Synthesis: Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals with a melting point of 397 K. The dihedral angle between phenyl and thiophene rings (8.5–13.5°) suggests moderate planarity, influencing intermolecular interactions .

N-(Chlorophenyl) Derivatives

- N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (): Key Features: Dual chloro substituents and a sulfonyl group. Chlorine atoms contribute to halogen bonding, a key factor in receptor binding .

Methylthiophene Carboxamides in Agrochemicals

- Isofetamid () : N-[1,1-Dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide

- Applications : Used as a fungicide with MRL (Maximum Residue Level) regulations in berries.

- Comparison : The 3-methylthiophene core is shared with the target compound. The isopropoxy and dimethyl groups enhance stability and soil persistence, making it suitable for agricultural use. Melting point (103.5°C) and molecular weight (359.48 g/mol) highlight its solid-state stability .

Hydroxyphenyl Analogues in Medicinal Chemistry

- N-(4-Hydroxyphenyl)maleimide (): Key Features: Hydroxyphenyl group linked to a maleimide ring. Activity: IC50 = 12.9 μM against monoacylglycerol lipase (MGL), comparable to carboxamide derivatives. Comparison: The hydroxyl group facilitates hydrogen bonding with enzymatic targets, improving selectivity. However, maleimide’s electrophilic nature may lead to off-target reactions, unlike the more stable carboxamide bond in the target compound .

Biologische Aktivität

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

1. Synthesis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide

The synthesis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-hydroxyaniline. The reaction conditions often include the use of coupling agents or solvents that facilitate the formation of the amide bond.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MCF-7 | 3.1 | High |

| B | HCT116 | 4.8 | Moderate |

| C | A549 | 5.0 | Low |

In these studies, the mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .

2.2 Antioxidant Activity

The antioxidant potential of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has also been investigated. Compounds with similar structures have shown pronounced antioxidant activity in various assays, such as DPPH and FRAP assays. These compounds exhibited the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) |

|---|---|---|

| A | 25 | 30 |

| B | 20 | 28 |

| C | 35 | 32 |

This antioxidant activity may contribute to their anticancer effects by mitigating oxidative stress in tumor cells .

2.3 Antimicrobial Activity

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 3: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Pseudomonas aeruginosa | 32 µM |

These findings suggest that structural modifications can lead to enhanced antimicrobial properties, which are essential in combating resistant strains .

Case Study 1: In Vitro Evaluation

A study conducted on a series of thiophene derivatives, including N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, highlighted its potential in inhibiting cancer cell proliferation in vitro. The results indicated that specific substitutions on the thiophene ring significantly affected biological activity, emphasizing the importance of structural optimization.

Case Study 2: In Vivo Studies

In vivo studies are necessary to further assess the pharmacokinetics and therapeutic efficacy of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide. Initial results from animal models suggest promising anticancer effects; however, additional research is required to evaluate safety profiles and optimal dosing regimens.

Q & A

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, and how can reaction conditions be validated?

Answer: The synthesis of this compound typically involves coupling substituted aryl amines with thiophene carboxylate derivatives. Key steps include:

- Acylation : React 3-methylthiophene-2-carboxylic acid with activating agents (e.g., thionyl chloride) to form the acyl chloride intermediate.

- Amidation : Couple the intermediate with 4-aminophenol under inert conditions (e.g., dry CH₂Cl₂) using a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Validation : Monitor reaction progress via TLC (Rf values) and confirm purity via HPLC. For scalability, decagram-scale synthesis protocols (e.g., microwave-assisted methods) can improve yield and reduce side products, as demonstrated for structurally related thiophene carboxamides .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | SOCl₂, reflux, 4 h | 85 | 95% |

| Amidation | 4-aminophenol, Et₃N, CH₂Cl₂, 25°C, 12 h | 78 | 97% |

Q. What analytical techniques are critical for characterizing N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide?

Answer: Full characterization requires:

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based carriers .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the carboxamide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

- Derivatization : Synthesize analogs with modifications to the thiophene ring (e.g., halogenation) or phenolic group (e.g., methylation) .

- Biological Assays : Test against target enzymes (e.g., fungal cytochrome P450 for pesticide metabolites) or bacterial strains (e.g., Staphylococcus aureus) using MIC (minimum inhibitory concentration) assays .

- Data Interpretation : Correlate substituent effects with activity. For example, electron-withdrawing groups on the phenyl ring may enhance antifungal activity by increasing electrophilicity .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51). Prioritize hydrogen bonding with the carboxamide and π-π stacking with the thiophene ring .

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), bioavailability, and CYP450 metabolism. For this compound, logP ~2.5 suggests moderate blood-brain barrier penetration .

Q. How should contradictory spectral or biological data be resolved?

Answer:

- Analytical Validation : Re-run NMR/LC-MS with internal standards (e.g., TMS for NMR, deuterated solvents for lock signals). Compare data with structurally validated analogs .

- Biological Replication : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For example, discrepancies in MIC values may arise from solvent interference in microbial growth media .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer:

Q. How can degradation pathways be elucidated to improve formulation stability?

Answer:

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions. Identify degradation products via LC-MS/MS .

- Mechanistic Insights : Quantum mechanical calculations (e.g., DFT) predict susceptible bonds (e.g., carboxamide hydrolysis) and guide structural stabilization (e.g., steric hindrance via methyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.